molecular formula C7H7N3O4 B13017090 Methyl 4-amino-3-nitropicolinate

Methyl 4-amino-3-nitropicolinate

Cat. No.: B13017090
M. Wt: 197.15 g/mol
InChI Key: PTULFDJREFOVFN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-nitropicolinate is an organic compound with the molecular formula C7H7N3O4 It is a derivative of picolinic acid, featuring both amino and nitro functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-nitropicolinate typically involves nitration and amination reactions. One common method starts with the nitration of methyl picolinate to introduce the nitro group at the 3-position. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of both electron-donating and electron-withdrawing groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or other nucleophiles under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Methyl 4-amino-3-aminopicolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

Methyl 4-amino-3-nitropicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-nitropicolinate involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 4-amino-3-nitrobenzoate: Similar structure but with a benzoate core instead of a picolinate core.

    4-Amino-3-nitropyridine: Lacks the methyl ester group but shares the amino and nitro functionalities.

Uniqueness: Methyl 4-amino-3-nitropicolinate is unique due to the presence of both amino and nitro groups on the picolinate ring, which imparts distinct chemical reactivity and potential biological activity. Its specific arrangement of functional groups makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 4-amino-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)5-6(10(12)13)4(8)2-3-9-5/h2-3H,1H3,(H2,8,9)

InChI Key

PTULFDJREFOVFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

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